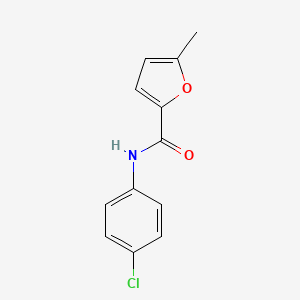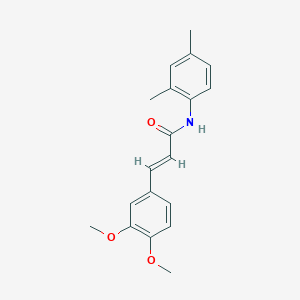
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a member of the acrylamide family and is synthesized through a simple process.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and survival. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-proliferative effects. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has also been found to scavenge free radicals and reduce oxidative stress, which can damage cells and tissues. In addition, 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide in lab experiments is its low toxicity and high solubility in water and organic solvents. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can also be easily synthesized and purified, making it a cost-effective compound for research. However, one limitation of using 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide is its instability under certain conditions, such as high temperatures and acidic environments. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can also be difficult to handle due to its high reactivity with other chemicals.
Direcciones Futuras
There are several future directions for 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide research, including its potential applications in drug discovery and development. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been found to have promising anti-cancer and neuroprotective effects, and further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. In addition, 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can be modified to create analogs with improved pharmacological properties, such as increased potency and selectivity. Further research is also needed to investigate the safety and toxicity of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide and its analogs in vivo.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide is a straightforward process that involves the reaction of 3,4-dimethoxyphenylamine and 2,4-dimethylphenylisocyanate in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The yield of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been found to have various scientific research applications, including the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-5-8-16(14(2)11-13)20-19(21)10-7-15-6-9-17(22-3)18(12-15)23-4/h5-12H,1-4H3,(H,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFRXAHKMWXSNN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)


![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5762459.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)

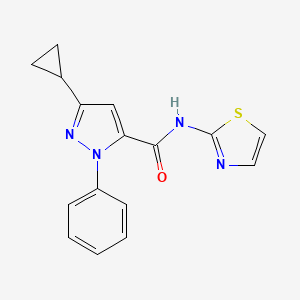
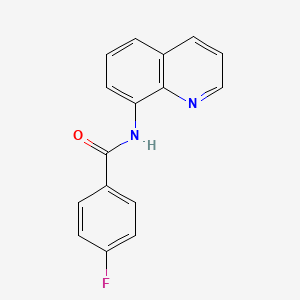
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
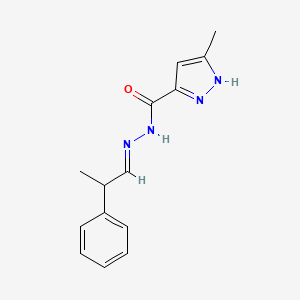
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
